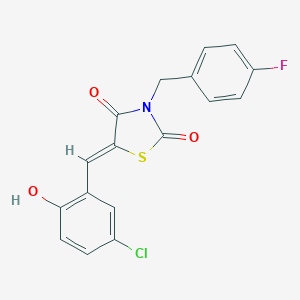
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as CFTD, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with various cellular targets, including enzymes, receptors, and transcription factors. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of enzymes such as topoisomerase II, HDAC, and PTP1B, which are involved in cell proliferation, gene expression, and insulin signaling, respectively. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also modulates the activity of receptors such as PPARγ and TRPV1, which are involved in lipid metabolism and pain sensation, respectively. Finally, 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits the activation of transcription factors such as NF-κB and STAT3, which are involved in inflammation and cancer progression, respectively.
Biochemical and Physiological Effects:
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exert various biochemical and physiological effects, including anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-diabetic effects. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway and promoting the activation of anti-inflammatory pathways such as Nrf2 and HO-1. Finally, 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves glucose metabolism and insulin sensitivity by activating the AMPK pathway and inhibiting the PTP1B pathway.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high potency, low toxicity, and easy synthesis. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also has a broad range of therapeutic applications, making it a versatile tool for studying various diseases. However, 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also has limited in vivo data, which may limit its translation to clinical applications.
Orientations Futures
There are several future directions for 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione research, including the development of more potent analogs with improved solubility and selectivity. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can also be used in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be further studied in animal models and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic effects, and its mechanism of action involves its interaction with various cellular targets. 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high potency and versatility, but also has some limitations, including its poor solubility and limited in vivo data. Future research directions for 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione include the development of more potent analogs and the evaluation of its safety and efficacy in humans.
Méthodes De Synthèse
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by reacting 5-chloro-2-hydroxybenzaldehyde with 4-fluorobenzylamine and thiosemicarbazide in the presence of acetic acid. The reaction proceeds through a multistep process involving cyclization, condensation, and oxidation. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve glucose metabolism and insulin sensitivity by activating the AMPK pathway. In inflammation research, 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Propriétés
Nom du produit |
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C17H11ClFNO3S |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClFNO3S/c18-12-3-6-14(21)11(7-12)8-15-16(22)20(17(23)24-15)9-10-1-4-13(19)5-2-10/h1-8,21H,9H2/b15-8- |
Clé InChI |
FGYYGUJHIZVPLJ-NVNXTCNLSA-N |
SMILES isomérique |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O)F |
SMILES canonique |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302274.png)
![2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302276.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
![N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302294.png)
![N'-[(E)-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302295.png)
![N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302296.png)